Cas no 869494-16-6 (Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate)

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate structure
869494-16-6 structure
Product Name:Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Numero CAS:869494-16-6
MF:C10H18N2O2
MW:198.262122631073
MDL:MFCD17012736
CID:830278
PubChem ID:55282293
Update Time:2024-10-26

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
    • 3,6-Diaza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester
    • 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester
    • 6-BOC-3,6-DIAZABICYCLO[3.1.1]HEPTANE
    • 6-Boc-3,6-diaza-bicyclo[3.1.1]heptane
    • 6-(tert-Butyloxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane
    • tert-butyl (1S,5R)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
    • AMOT0127
    • OUFBVDKNEWUFHP-UHFFFAOYSA-N
    • BCP18052
    • BBL102490
    • 3690AC
    • STL556293
    • SY025488
    • AM804445
    • MFC
    • SB39206
    • 1,1-Dimethylethyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (ACI)
    • tert-Butyl 3,6-diazabicyclo[3.1.1]heptan-6-carboxylate
    • DS-15580
    • tert-Butyl3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
    • EN300-190611
    • AU-004/43508096
    • MFCD17016736
    • CS-0029696
    • SCHEMBL402018
    • DB-088198
    • 869494-16-6
    • AKOS016003437
    • 6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane
    • DTXSID20735564
    • Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
    • MDL: MFCD17012736
    • Inchi: 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3
    • Chiave InChI: OUFBVDKNEWUFHP-UHFFFAOYSA-N
    • Sorrisi: O=C(N1C2CC1CNC2)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 198.136827821g/mol
  • Massa monoisotopica: 198.136827821g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 237
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.7
  • Superficie polare topologica: 41.6

Proprietà sperimentali

  • Densità: 1.104
  • Punto di ebollizione: 276℃ at 760 mmHg
  • Punto di infiammabilità: 121℃

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Informazioni sulla sicurezza

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Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
Riferimento
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
2.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Riferimento
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
Riferimento
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Methanol ;  0 °C → 10 °C; 5 h, 10 °C
2.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
4.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Riferimento
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
3.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
Riferimento
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  10 h, 80 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  24 h, 80 °C
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  24 h, 60 psi, rt
4.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Methanol ;  0 °C → 10 °C; 5 h, 10 °C
5.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
6.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
7.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Riferimento
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
1.2 Reagents: Water ;  rt
2.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
4.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
5.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
Riferimento
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Toluene ;  60 h, reflux
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
3.2 Reagents: Water ;  rt
4.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
6.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
6.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
7.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
Riferimento
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Riferimento
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs)
Strachan, Jon-Paul; et al, European Journal of Medicinal Chemistry, 2014, 86, 60-74

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
3.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Riferimento
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
2.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
Riferimento
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  24 h, 60 psi, rt
2.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Methanol ;  0 °C → 10 °C; 5 h, 10 °C
3.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
4.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
5.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Riferimento
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
3.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
4.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
Riferimento
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  24 h, 80 °C
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  24 h, 60 psi, rt
3.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Methanol ;  0 °C → 10 °C; 5 h, 10 °C
4.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
5.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
6.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Riferimento
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
2.2 Reagents: Water ;  rt
3.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
5.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
6.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
Riferimento
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Raw materials

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Preparation Products

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